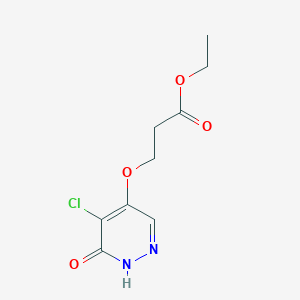

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate is a chemical compound characterized by its unique structure, which includes a pyridazinone ring substituted with a chloro group and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyridazinone ring, which is then chlorinated to introduce the chloro group.

Esterification: The chlorinated pyridazinone is then reacted with ethyl 3-hydroxypropanoate under specific conditions to form the desired ester compound.

Reaction Conditions: Common reagents and conditions used in these reactions include the use of solvents like dimethylacetamide, bases such as t-BuOK, and temperatures around 140°C.

Chemical Reactions Analysis

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like Jones reagent in acetone at low temperatures.

Reduction: Reduction reactions can be performed using common reducing agents under controlled conditions.

Substitution: The chloro group in the pyridazinone ring can be substituted with other functional groups using appropriate nucleophiles.

Scientific Research Applications

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate can be compared with similar compounds such as:

3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl: This compound shares a similar pyridazinone structure but with different substituents.

Ethyl (2-cyano-2-(2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)hydrazono)acetyl)carbamate: Another related compound with a similar core structure but additional functional groups.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate (CAS No. 1346697-68-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridazinone ring with a chloro substituent and an ethyl ester group. Its molecular formula is C9H11ClN2O4, with a molecular weight of 246.65 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 1346697-68-4 |

| Molecular Formula | C9H11ClN2O4 |

| Molecular Weight | 246.65 g/mol |

| IUPAC Name | Ethyl 3-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]propanoate |

| Canonical SMILES | CCOC(=O)CCOC1=C(C(=O)NN=C1)Cl |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, leading to various pharmacological effects. Detailed studies are necessary to elucidate the exact pathways involved.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, potentially inhibiting the growth of various cancer cell lines. For instance, it has been noted for its cytotoxic effects against human glioblastoma and melanoma cells .

- Antimicrobial Properties : The compound has shown potential antibacterial activity in vitro against both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antimicrobial agents .

- Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully characterized.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Efficacy

In a study assessing the cytotoxic effects of various pyridazinone derivatives, this compound demonstrated significant inhibition of cell proliferation in glioblastoma cell lines with IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that this compound exhibited notable activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development. The structure–activity relationship (SAR) analysis indicated that the presence of the chloro group enhances its antibacterial efficacy .

Comparative Analysis with Related Compounds

This compound can be compared with other pyridazinone derivatives to understand its unique properties:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Compound A | Similar pyridazinone | Anticancer |

| Compound B | Thiazole derivative | Antimicrobial |

The unique combination of functional groups in Ethyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yloxy)propanoate likely contributes to its distinct biological profile compared to these related compounds.

Properties

CAS No. |

1346697-68-4 |

|---|---|

Molecular Formula |

C9H11ClN2O4 |

Molecular Weight |

246.65 g/mol |

IUPAC Name |

ethyl 3-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]propanoate |

InChI |

InChI=1S/C9H11ClN2O4/c1-2-15-7(13)3-4-16-6-5-11-12-9(14)8(6)10/h5H,2-4H2,1H3,(H,12,14) |

InChI Key |

QJODMUSTVCEZAS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCOC1=C(C(=O)NN=C1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.